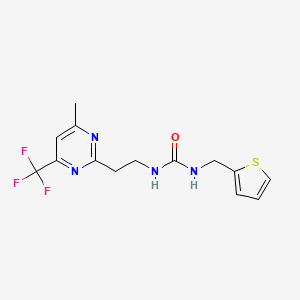
1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H15F3N4OS and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H21F3N4O3S
- Molecular Weight : 442.5 g/mol
- LogP : 3.28
- Polar Surface Area : 64 Ų
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antiviral Activity : Some derivatives of pyrimidine compounds have shown effectiveness against viral infections, particularly by inhibiting viral replication and enhancing host immune responses .
- Antibacterial Properties : The compound's structural features suggest potential efficacy against a range of bacterial pathogens. Studies have highlighted similar compounds that demonstrate significant antibacterial activity, outperforming traditional antibiotics .
Case Studies and Experimental Data
-
Antiviral Activity :
- A study demonstrated that compounds with similar structural motifs exhibited EC50 values ranging from 0.20 to 0.35 μM against various viral targets, indicating that modifications in the pyrimidine ring can enhance antiviral potency .
- In vitro assays have shown that certain derivatives can significantly inhibit the activity of reverse transcriptase enzymes, which are critical for viral replication.
-
Antibacterial Efficacy :
- Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
- The presence of thiophene groups has been linked to enhanced membrane permeability, facilitating better penetration into bacterial cells.
Comparative Analysis
| Compound Name | Antiviral EC50 (μM) | Antibacterial MIC (μg/mL) | Key Structural Features |
|---|---|---|---|
| Compound A | 0.20 | 0.008 | Pyrimidine derivative |
| Compound B | 0.35 | 0.03 | Thiophene substitution |
| Target Compound | TBD | TBD | Trifluoromethyl group |
Propriétés
IUPAC Name |
1-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4OS/c1-9-7-11(14(15,16)17)21-12(20-9)4-5-18-13(22)19-8-10-3-2-6-23-10/h2-3,6-7H,4-5,8H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPQVNOHTBROPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)NCC2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














